![molecular formula C13H14N2O3 B1405379 Methyl 3-(oxazol-2-yl)phenethylcarbamate CAS No. 1799434-52-8](/img/structure/B1405379.png)
Methyl 3-(oxazol-2-yl)phenethylcarbamate
Overview
Description
Methyl 3-(oxazol-2-yl)phenethylcarbamate is a chemical compound with the molecular formula C13H14N2O3 . It is used in various applications, including drug development and synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of Methyl 3-(oxazol-2-yl)phenethylcarbamate consists of a carbamate group attached to a phenethyl group, which is further connected to an oxazole ring . The exact structure can be determined using techniques such as NMR and HPLC/GC .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, oxazole derivatives, including Methyl 3-(oxazol-2-yl)phenethylcarbamate, are valued for their therapeutic potentials. These compounds have been studied for their biological activities, which include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The substitution patterns in these derivatives play a crucial role in their biological responses, making them significant for the development of new medicinal compounds.
Pharmacology
Methyl 3-(oxazol-2-yl)phenethylcarbamate may have applications in pharmacology due to the biological significance of oxazole derivatives. These compounds can be part of drugs that act as platelet aggregation inhibitors, tyrosine kinase inhibitors, and COX-2 inhibitors . Their diverse biological potential makes them candidates for drug discovery and development processes.
Biochemistry
In biochemistry, the compound’s role can be linked to its interaction with enzymes and proteins. Oxazole derivatives are known to exhibit various biological activities that can influence biochemical pathways. For instance, they can be used to synthesize quinazolinones with antibacterial potential against various pathogens like S. aureus, S. pyogenes, P. aeruginosa, E. coli, C. albicans, A. niger, and A. clavatus .
Organic Chemistry
Oxazole derivatives are important intermediates in organic synthesis. Methyl 3-(oxazol-2-yl)phenethylcarbamate could be used in the synthesis of complex organic molecules. The chemistry of heterocyclic compounds like oxazoles is intricate, with significant implications for synthetic procedures and industrial applications .
Analytical Chemistry
In analytical chemistry, Methyl 3-(oxazol-2-yl)phenethylcarbamate could be used as a standard or reagent in the qualitative and quantitative analysis of chemical compounds. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography to identify and quantify other substances .
Chemical Engineering
From a chemical engineering perspective, the compound could be involved in process optimization, where its properties are leveraged to improve the efficiency of chemical reactions. It may also play a role in the development of new methods for obtaining related compounds with enhanced efficacy and reduced waste .
Environmental Science
Considering environmental science, Methyl 3-(oxazol-2-yl)phenethylcarbamate could be studied for its environmental impact, biodegradability, and potential use in green chemistry. Its effects on ecosystems and its role in sustainable practices could be significant areas of research .
Industrial Processes
In industrial processes, this compound might be utilized in the manufacturing of pharmaceuticals, agrochemicals, or other industrial chemicals. Its role in the synthesis of other compounds and its potential for scale-up could be explored to enhance industrial production methods .
Safety and Hazards
properties
IUPAC Name |
methyl N-[2-[3-(1,3-oxazol-2-yl)phenyl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-17-13(16)15-6-5-10-3-2-4-11(9-10)12-14-7-8-18-12/h2-4,7-9H,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPMHHYIANPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC(=CC=C1)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176229 | |
Record name | Carbamic acid, N-[2-[3-(2-oxazolyl)phenyl]ethyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(oxazol-2-yl)phenethylcarbamate | |
CAS RN |
1799434-52-8 | |
Record name | Carbamic acid, N-[2-[3-(2-oxazolyl)phenyl]ethyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-[3-(2-oxazolyl)phenyl]ethyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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